(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide
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Overview
Description
(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide is a complex organic compound that combines the functionalities of boronic esters and phosphonium salts. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide typically involves a multi-step process:
Formation of Pinacol Boronic Ester: The initial step involves the synthesis of the pinacol boronic ester through the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst.
Amidation Reaction: The pinacol boronic ester is then reacted with 4-bromoaniline to form the intermediate (4-bromophenylamino)pinacol boronic ester.
Phosphonium Salt Formation: The final step involves the reaction of the intermediate with triphenylphosphine and butyl bromide to yield (4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions due to the presence of the boronic ester group.
Protodeboronation: The pinacol boronic ester can undergo protodeboronation under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Protodeboronation: Often requires radical initiators or specific catalysts to facilitate the reaction.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Protodeboronation: Results in the formation of the corresponding hydrocarbon.
Scientific Research Applications
(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural features.
Material Science: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide involves its ability to participate in various organic reactions. The boronic ester group allows for cross-coupling reactions, while the phosphonium salt can facilitate phase-transfer catalysis .
Comparison with Similar Compounds
Similar Compounds
(4-Diphenylamino)phenylboronic acid pinacol ester: Shares the boronic ester functionality and is used in similar organic synthesis applications.
Triphenylphosphonium salts: Commonly used in phase-transfer catalysis and have similar reactivity due to the phosphonium group.
Uniqueness
(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide is unique due to the combination of boronic ester and phosphonium salt functionalities, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups .
Properties
Molecular Formula |
C34H40BBrNO2P |
---|---|
Molecular Weight |
616.4 g/mol |
IUPAC Name |
triphenyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butyl]phosphanium;bromide |
InChI |
InChI=1S/C34H40BNO2P.BrH/c1-33(2)34(3,4)38-35(37-33)28-22-24-29(25-23-28)36-26-14-15-27-39(30-16-8-5-9-17-30,31-18-10-6-11-19-31)32-20-12-7-13-21-32;/h5-13,16-25,36H,14-15,26-27H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WXAWVHXJKZXZSP-UHFFFAOYSA-M |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
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